molecular formula C9H8N2O2 B6154339 6-(nitromethyl)-1H-indole CAS No. 2228978-81-0

6-(nitromethyl)-1H-indole

Cat. No.: B6154339
CAS No.: 2228978-81-0
M. Wt: 176.2
InChI Key:
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Description

6-(Nitromethyl)-1H-indole is an organic compound that belongs to the indole family, characterized by a nitromethyl group attached to the sixth position of the indole ring. Indoles are heterocyclic aromatic organic compounds that are widely recognized for their presence in various natural products and pharmaceuticals. The nitromethyl group in this compound introduces unique chemical properties, making it a valuable compound in synthetic chemistry and various applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-(nitromethyl)-1H-indole typically involves the nitration of indole derivatives. One common method is the reaction of indole with nitromethane in the presence of a base such as sodium methoxide. The reaction is carried out in an organic solvent like diethyl ether at low temperatures (around -5°C) to ensure the selective formation of the nitromethyl group at the sixth position of the indole ring .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the compound. Additionally, the use of safer and more environmentally friendly reagents and solvents is often prioritized in industrial settings.

Chemical Reactions Analysis

Types of Reactions: 6-(Nitromethyl)-1H-indole undergoes various chemical reactions, including:

    Oxidation: The nitromethyl group can be oxidized to form nitroindole derivatives.

    Reduction: Reduction of the nitromethyl group can yield aminomethyl indole derivatives.

    Substitution: The nitromethyl group can participate in nucleophilic substitution reactions, leading to the formation of various substituted indole derivatives.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles like alkyl halides and amines can be used under basic conditions.

Major Products:

    Oxidation: Nitroindole derivatives.

    Reduction: Aminomethyl indole derivatives.

    Substitution: Substituted indole derivatives with various functional groups.

Scientific Research Applications

6-(Nitromethyl)-1H-indole has a wide range of applications in scientific research:

    Chemistry: It serves as a valuable intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound is used in the study of enzyme mechanisms and as a probe in biochemical assays.

    Industry: Used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-(nitromethyl)-1H-indole involves its interaction with various molecular targets and pathways. The nitromethyl group can undergo redox reactions, influencing the compound’s reactivity and interaction with biological molecules. The indole ring structure allows for binding to specific receptors and enzymes, modulating their activity and leading to various biological effects.

Comparison with Similar Compounds

    6-(Aminomethyl)-1H-indole: Similar structure but with an aminomethyl group instead of a nitromethyl group.

    6-(Hydroxymethyl)-1H-indole: Contains a hydroxymethyl group at the sixth position.

    6-(Methyl)-1H-indole: Lacks the nitro group, having only a methyl group at the sixth position.

Uniqueness: 6-(Nitromethyl)-1H-indole is unique due to the presence of the nitromethyl group, which imparts distinct chemical reactivity and biological activity. This makes it a valuable compound for various synthetic and research applications, distinguishing it from other similar indole derivatives.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for 6-(nitromethyl)-1H-indole involves the nitration of 1H-indole followed by reduction of the nitro group to the corresponding amine using a reducing agent.", "Starting Materials": [ "1H-indole", "Nitric acid", "Sulfuric acid", "Hydrochloric acid", "Sodium hydroxide", "Sodium sulfite", "Sodium chloride", "Sodium bicarbonate", "Sodium chloride", "Sodium hydroxide", "Hydrogen gas", "Palladium on carbon" ], "Reaction": [ "1. Nitration of 1H-indole using nitric acid and sulfuric acid to form 6-nitro-1H-indole", "2. Purification of 6-nitro-1H-indole using hydrochloric acid and sodium hydroxide", "3. Reduction of the nitro group in 6-nitro-1H-indole to the corresponding amine using sodium sulfite and sodium bicarbonate", "4. Purification of the amine using sodium chloride and sodium hydroxide", "5. Hydrogenation of the amine using hydrogen gas and palladium on carbon to form 6-(nitromethyl)-1H-indole" ] }

CAS No.

2228978-81-0

Molecular Formula

C9H8N2O2

Molecular Weight

176.2

Purity

95

Origin of Product

United States

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